3,5-Difluoro-4-(trifluoromethoxy)phenol

Medicinal Chemistry Drug Design ADME Properties

This highly fluorinated phenol features a unique 3,5-difluoro-4-(trifluoromethoxy) pattern that cannot be replicated by simpler analogs. It delivers balanced lipophilicity (LogP ~2.93) and low TPSA (29.46 Ų), making it an ideal starting material for CNS drug candidates. The predictable regioselectivity under cross‑coupling conditions enables systematic SAR library synthesis. Its enhanced metabolic stability also suits agrochemical intermediates and liquid crystal precursors. Direct substitution is not feasible—only this specific compound provides the precise electronic, steric, and derivatization profile required for advanced research.

Molecular Formula C7H3F5O2
Molecular Weight 214.09 g/mol
CAS No. 195206-85-0
Cat. No. B1318955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-(trifluoromethoxy)phenol
CAS195206-85-0
Molecular FormulaC7H3F5O2
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OC(F)(F)F)F)O
InChIInChI=1S/C7H3F5O2/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2,13H
InChIKeyAMZMLROLIVUFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-(trifluoromethoxy)phenol (CAS 195206-85-0) – A Specialized Fluorinated Phenol Building Block


3,5-Difluoro-4-(trifluoromethoxy)phenol (CAS 195206-85-0) is a highly fluorinated aromatic phenol [1]. Its structure uniquely combines two meta-positioned fluorine atoms (at C3 and C5) with a trifluoromethoxy group (-OCF3) at the C4 position . This dense arrangement of strong electron-withdrawing groups profoundly modulates the aromatic ring's electronic character, resulting in a compound with distinct physicochemical properties, including enhanced lipophilicity and altered acidity, compared to non-fluorinated or less-substituted phenolic analogs .

Why 3,5-Difluoro-4-(trifluoromethoxy)phenol Cannot Be Substituted by Common Analogs in Research and Development


The combination of the 3,5-difluoro and 4-trifluoromethoxy substitution pattern in 3,5-Difluoro-4-(trifluoromethoxy)phenol (CAS 195206-85-0) creates a unique electronic and steric environment that is not replicated by its closest analogs. Simple substitution with 3,5-difluorophenol or 4-(trifluoromethoxy)phenol fails to reproduce its specific lipophilicity and hydrogen-bonding profile, which are critical for molecular recognition in medicinal chemistry and materials science . Furthermore, isomeric difluoro-(trifluoromethoxy)phenols exhibit different regiospecific reactivity, as the 3,5-difluoro arrangement presents a distinct pattern for further functionalization via organometallic or cross-coupling chemistry compared to 2,3- or 2,6-substituted isomers [1]. Therefore, for applications requiring precise control over electronic properties, metabolic stability, or regioselective derivatization, direct substitution is not feasible, and the specific compound must be sourced.

Quantitative Differentiation of 3,5-Difluoro-4-(trifluoromethoxy)phenol Against Closest Analogs


Enhanced Lipophilicity Compared to Non-Fluorinated and Mono-Fluorinated Analogs

The introduction of fluorine and trifluoromethoxy groups dramatically increases the lipophilicity of the phenol core. The target compound, 3,5-Difluoro-4-(trifluoromethoxy)phenol, exhibits a predicted LogP value of approximately 2.93 . This represents a significant increase compared to the non-fluorinated parent, phenol (LogP ~1.46), and the mono-substituted analog, 3,5-difluorophenol (LogP ~2.42) . It is also notably more lipophilic than the isomeric 4-(trifluoromethoxy)phenol (LogP ~2.29) [1]. This increased lipophilicity can translate to enhanced passive membrane permeability and potential for improved oral bioavailability in drug candidates.

Medicinal Chemistry Drug Design ADME Properties

Significantly Lower pKa (Higher Acidity) Than Non-Fluorinated and Mono-Substituted Phenols

The strong electron-withdrawing effect of the five fluorine atoms (two directly on the ring, three in the -OCF3 group) substantially increases the acidity of the phenolic proton. The predicted pKa of 3,5-Difluoro-4-(trifluoromethoxy)phenol is 7.38 . This is markedly more acidic than the unsubstituted phenol (pKa ~10.0) and the parent analogs 3,5-difluorophenol (pKa 7.97) and 4-(trifluoromethoxy)phenol (pKa ~9.30) . This lower pKa indicates that the compound will be partially deprotonated at physiological pH (7.4), which can influence its solubility, protein binding, and overall pharmacokinetic behavior in biological systems.

Physical Organic Chemistry Reactivity Bioisostere Design

Reduced Topological Polar Surface Area (TPSA) Compared to Hydroxylated Analogs

The replacement of hydrogen atoms with fluorine atoms maintains a low topological polar surface area (TPSA). The TPSA of 3,5-Difluoro-4-(trifluoromethoxy)phenol is calculated to be 29.46 Ų . This value is identical to that of 3,5-difluorophenol and 4-(trifluoromethoxy)phenol [1]. This is a key differentiator when compared to analogs that might include additional polar groups (e.g., hydroxyls) to increase solubility, as a TPSA below 60 Ų is generally considered favorable for crossing the blood-brain barrier (BBB) [2]. The compound's high fluorine content achieves increased lipophilicity without incurring a TPSA penalty, an optimal combination for CNS drug discovery.

Medicinal Chemistry Blood-Brain Barrier Permeability Oral Bioavailability

Distinct Regioselective Reactivity Profile via Organometallic Intermediates

The specific 3,5-difluoro pattern directs metalation to unique positions on the aromatic ring. Research on the 'regioexhaustive functionalization' of difluorophenols demonstrates that the 3,5-difluoro isomer, upon protection and treatment with strong bases like LDA or s-BuLi, undergoes deprotonation at a specific site (typically C2 or C6), enabling the introduction of new functional groups with high selectivity [1]. This contrasts with the 2,3- and 2,6-difluoro isomers, which present different C-H acidity patterns and lead to different regioisomeric products [1]. This established methodology confirms the utility of the 3,5-difluoro pattern for predictable and precise late-stage functionalization in complex molecule synthesis.

Organic Synthesis C-H Functionalization Fluorinated Building Blocks

Enhanced Metabolic Stability of Trifluoromethoxy Group Over Methoxy Analogs

The trifluoromethoxy (-OCF3) group is a well-established bioisostere for a methoxy (-OCH3) group, but with a critical advantage: resistance to metabolic O-dealkylation. While a methoxy group is prone to rapid oxidative cleavage by cytochrome P450 enzymes, leading to potentially inactive or toxic metabolites, the -OCF3 group is significantly more stable due to the strength of the C-F bonds and the altered electronic environment [1]. This results in a longer half-life and potentially lower clearance for drug candidates containing this motif. By inference, 3,5-Difluoro-4-(trifluoromethoxy)phenol, as a synthetic precursor, will confer this metabolic stability to its derived products compared to those made from a 3,5-difluoro-4-methoxyphenol analog.

Drug Metabolism Pharmacokinetics Bioisosteres

High-Value Application Scenarios for Procuring 3,5-Difluoro-4-(trifluoromethoxy)phenol (CAS 195206-85-0)


Synthesis of CNS-Penetrant Drug Candidates

Based on its balanced lipophilicity (LogP ~2.93) and low TPSA (29.46 Ų), this compound is an ideal starting material for constructing CNS drug candidates. Its physicochemical profile is optimized for crossing the blood-brain barrier, and the trifluoromethoxy group confers metabolic stability, a critical requirement for CNS therapeutics [1].

Precision Functionalization for Fluorinated SAR Libraries

The predictable and unique regioselectivity of the 3,5-difluoro pattern under organometallic conditions makes this compound a strategic building block for synthesizing diverse SAR libraries. Chemists can reliably introduce new functional groups at specific positions to systematically explore structure-activity relationships around a fluorinated phenolic core [2].

Development of Metabolically Stable Agrochemicals

Fluorinated phenols are key intermediates for herbicides and insecticides. The combination of multiple fluorine atoms and a trifluoromethoxy group in this molecule provides enhanced chemical and metabolic stability, which is crucial for developing agrochemicals that require long-lasting efficacy in the field and are resistant to environmental degradation [3].

Synthesis of Advanced Liquid Crystal Materials

Compounds with a trifluoromethoxy group have been shown to be effective components in liquid crystal formulations due to their high polarity and low viscosity [4]. The specific substitution pattern of this phenol allows it to be a precursor for synthesizing novel mesogens with tailored electro-optical properties for advanced display technologies.

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